molecular formula C16H12F2N2OS B14594190 (2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one CAS No. 61333-93-5

(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B14594190
CAS No.: 61333-93-5
M. Wt: 318.3 g/mol
InChI Key: MJTUFQVOLWHCON-UHFFFAOYSA-N
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Description

(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with 2-mercaptoacetic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biochemical effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-Chlorophenyl)-2-[(4-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one
  • (2Z)-3-(4-Bromophenyl)-2-[(4-bromophenyl)imino]-5-methyl-1,3-thiazolidin-4-one
  • (2Z)-3-(4-Methylphenyl)-2-[(4-methylphenyl)imino]-5-methyl-1,3-thiazolidin-4-one

Uniqueness

The presence of fluorine atoms in (2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Properties

CAS No.

61333-93-5

Molecular Formula

C16H12F2N2OS

Molecular Weight

318.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12F2N2OS/c1-10-15(21)20(14-8-4-12(18)5-9-14)16(22-10)19-13-6-2-11(17)3-7-13/h2-10H,1H3

InChI Key

MJTUFQVOLWHCON-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=NC2=CC=C(C=C2)F)S1)C3=CC=C(C=C3)F

Origin of Product

United States

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